molecular formula C9H10BrNO3 B7761705 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime

Cat. No.: B7761705
M. Wt: 260.08 g/mol
InChI Key: HLFPCKOFKFUDOZ-VZUCSPMQSA-N
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Description

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime (CAS 512826-89-0) is a high-purity chemical intermediate with significant applications in pharmaceutical research and advanced organic synthesis. This compound, with the molecular formula C 9 H 10 BrNO 3 and a molecular weight of 260.09 g/mol, is characterized by its oxime functional group attached to a benzaldehyde core that is substituted with bromo, hydroxy, and ethoxy groups . Its specific molecular structure is defined by the canonical SMILES: CCOC1=CC(/C=N/O)=CC(Br)=C1O, indicating the (E)-hydroxyiminomethyl configuration . This benzaldehyde oxime derivative serves as a versatile building block for the synthesis of more complex molecules. Its reactive oxime group (-C=N-OH) is a valuable precursor for the preparation of various nitrogen-containing heterocycles and other functional groups, which are common pharmacophores in medicinal chemistry campaigns. The presence of multiple substituents on the aromatic ring, including the bromine atom, provides distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, making it a valuable scaffold for constructing compound libraries in drug discovery . Researchers utilize this compound strictly for scientific and industrial research purposes. It is supplied with a typical purity of 98.0% and requires specific handling precautions . This product is classified with the GHS07 hazard pictogram and carries the signal word "Warning" with associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is required. It should be used only in a well-ventilated area, and users should not breathe its dust or vapors . Intended Use : This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for use in humans or animals. Storage Recommendations : Store in a cool, well-ventilated place, keeping the container tightly closed .

Properties

IUPAC Name

2-bromo-6-ethoxy-4-[(E)-hydroxyiminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-2-14-8-4-6(5-11-13)3-7(10)9(8)12/h3-5,12-13H,2H2,1H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFPCKOFKFUDOZ-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NO)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime typically involves the following steps:

    Bromination: The starting material, 5-ethoxy-4-hydroxybenzaldehyde, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Oximation: The brominated product is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine to form the oxime derivative.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxime group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.

    Reduction: 3-Bromo-5-ethoxy-4-hydroxybenzylamine.

    Substitution: Various substituted benzaldehyde oxime derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Study of Reaction Mechanisms: Employed in mechanistic studies to understand the behavior of oxime and bromine substituents in organic reactions.

Biology:

    Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor due to the presence of the oxime group, which can interact with active sites of enzymes.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. The bromine and ethoxy substituents may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Brominated Benzaldehyde Oximes

The substitution pattern on the benzaldehyde ring significantly influences the compound’s physicochemical and biological properties. Below is a comparison with closely related analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime -Br (3), -OCH₂CH₃ (5), -OH (4) C₉H₁₀BrNO₃ 260.09 Potential coordination ligand; limited bioactivity data
3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime -Br (3), -OCH₂CH₃ (4), -OCH₃ (5) C₁₀H₁₂BrNO₃ 274.11 Commercial availability (AldrichCPR); similar solubility profile
3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime -Br (3), -OCH(CH₃)₂ (4), -OCH₃ (5) C₁₁H₁₄BrNO₃ 288.14 Bulkier alkoxy groups may reduce solubility in polar solvents
4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde oxime -Br (2), -OCH₂CH₃ (5), -OCH₂CH=CH₂ (4) C₁₂H₁₄BrNO₃ 300.15 Allyloxy group introduces potential for polymerization or reactivity
3-Bromobenzaldehyde oxime -Br (3), unsubstituted C₇H₆BrNO 200.03 Simpler structure; used in safety studies (irritant; requires protective gear)

Structural Insights :

  • Electron-Withdrawing Effects : Bromine at position 3 enhances electrophilicity of the aldehyde/oxime group, influencing reactivity in coordination chemistry .
  • Hydrogen Bonding : The hydroxyl group at position 4 in the target compound may enhance solubility in polar solvents compared to analogs with methoxy or isopropoxy groups .

Spectroscopic and Crystallographic Data

  • Bond Lengths: The N-O and C=N bond lengths in oximes are critical for stability. For example: In 6-hydroxy-3-(hydroxyimino)indolin-2-one, N-O = 1.361 Å and C=N = 1.286 Å . In the target compound, similar bond lengths are expected, though crystallographic data is lacking.
  • Geometry : Octahedral coordination is observed in metal complexes of related hydrazone ligands, suggesting the oxime acts as a bidentate ligand via N and O atoms .

Biological Activity

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime is an organic compound with the molecular formula C9_9H9_9BrO3_3. This compound is notable for its unique structural features, including a bromine atom, an ethoxy group, and a hydroxy substituent on the benzene ring. The conversion of the aldehyde group to an oxime enhances its potential biological activity, making it a subject of interest in medicinal chemistry and biological research.

Synthesis

The synthesis of this compound typically involves two main steps:

  • Bromination : The starting material, 5-ethoxy-4-hydroxybenzaldehyde, is brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent.
  • Oximation : The resulting brominated product is treated with hydroxylamine hydrochloride in the presence of a base like sodium acetate or pyridine to form the oxime derivative.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The oxime group can form hydrogen bonds or coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This interaction may lead to altered enzymatic functions, which is crucial in drug development.
  • Receptor Binding : The presence of bromine and ethoxy groups may enhance binding affinity and specificity towards certain receptors, influencing biological pathways.

Biological Activity

Research indicates several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives containing hydroxy and methoxy groups have shown potent antibacterial activity against Gram-positive strains such as Enterococcus faecalis and Staphylococcus aureus .

Antiproliferative Effects

The compound has been investigated for its antiproliferative effects against various cancer cell lines. In vitro studies suggest that related benzaldehyde derivatives can exhibit IC50_{50} values in the micromolar range, indicating potential effectiveness as anticancer agents .

CompoundIC50_{50} (µM)Target Cell Line
3-Bromo-5-ethoxy... oximeNot specifiedVarious cancer lines
2-hydroxy-substituted derivative2.2–4.4HCT116, MCF7
3,4,5-trihydroxy derivative4.8MCF7

Antioxidant Activity

The antioxidant properties of related compounds have been noted, suggesting that they may mitigate oxidative stress in biological systems . This activity could be beneficial in developing therapeutic agents aimed at oxidative stress-related diseases.

Case Studies

  • Anticancer Activity : A study reported that certain derivatives of benzaldehyde oxime exhibited selective cytotoxicity against MCF7 breast cancer cells, with IC50_{50} values ranging from 1.2 to 5.3 µM. This highlights the potential of structurally similar compounds in targeted cancer therapies .
  • Enzyme Inhibition : Research on enzyme inhibitors has shown that compounds like this compound can effectively inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition could be significant in treating conditions like gout .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The oxime is synthesized via condensation of the parent aldehyde, 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (CAS 3111-37-3), with hydroxylamine hydrochloride. Key steps include:

  • Reagents: Hydroxylamine hydrochloride, sodium acetate buffer (pH 4–5), and ethanol as solvent .
  • Conditions: Reflux at 70–80°C for 4–6 hours, followed by cooling and crystallization.
  • Workup: Neutralization with dilute HCl and filtration to isolate the oxime.
    Yields (>75%) depend on precise stoichiometry and pH control to avoid over-oxidation or side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this oxime, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • NMR:
    • ¹H NMR: Look for the oxime proton (N–OH) at δ 8.2–8.5 ppm and the aldehyde proton (converted to C=N–OH) absence.
    • ¹³C NMR: The imine carbon (C=N) appears at δ 150–155 ppm .
  • IR: Strong absorption at 3200–3400 cm⁻¹ (O–H stretch) and 1640–1660 cm⁻¹ (C=N stretch) .
  • X-ray crystallography: For unambiguous structural confirmation, use SHELX software for refinement, focusing on hydrogen-bonding patterns between oxime and hydroxyl groups .

Q. What are the primary functional groups in this compound, and how do they influence its reactivity?

Methodological Answer: The functional groups include:

  • Oxime (C=N–OH): Participates in nucleophilic reactions (e.g., cyclization to form heterocycles) and metal coordination.
  • Bromine (Br): Electron-withdrawing effect enhances electrophilicity at the ortho/para positions of the benzene ring.
  • Ethoxy and hydroxyl groups: Direct substituents in aromatic reactions via hydrogen bonding or steric effects .

Advanced Research Questions

Q. How does the bromine substituent affect regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this oxime?

Methodological Answer: The bromine atom directs EAS to the meta position relative to itself due to its strong electron-withdrawing nature. For example, nitration or halogenation reactions will favor substitution at the 2- or 6-positions of the benzene ring. Experimental validation involves competitive reaction studies with isotopic labeling or computational modeling (DFT) to map electron density .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this oxime, particularly regarding hydrogen-bonding patterns?

Methodological Answer:

  • Multi-dataset refinement: Compare data from multiple crystals to identify consistent hydrogen-bonding motifs (e.g., O–H⋯N or N–O⋯H interactions).
  • High-resolution synchrotron data: Resolve ambiguities in electron density maps.
  • SHELX constraints: Use the DFIX and ISOR commands to refine disordered hydrogen atoms .

Q. How can the oxime group participate in metal coordination, and what analytical methods validate such interactions?

Methodological Answer: The oxime’s N–OH group can act as a bidentate ligand , coordinating with transition metals (e.g., Cu²⁺ or Fe³⁺) to form complexes. Validation methods include:

  • UV-Vis spectroscopy: Detect ligand-to-metal charge transfer bands (e.g., 400–500 nm for Cu complexes).
  • X-ray absorption spectroscopy (XAS): Confirm metal oxidation state and coordination geometry.
  • Magnetic susceptibility measurements: Assess spin states in paramagnetic complexes .

Q. What kinetic methods compare the nucleophilic reactivity of this oxime with its analogs?

Methodological Answer:

  • Competitive kinetic assays: React the oxime with a standardized electrophile (e.g., methyl iodide) in the presence of a reference compound (e.g., benzaldoxime).
  • Pseudo-first-order conditions: Monitor reaction progress via HPLC or ¹H NMR.
  • Activation parameters: Calculate ΔG‡ using Eyring plots under varying temperatures .

Safety and Applications

Q. What safety protocols are critical when handling this oxime in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation: Use fume hoods due to potential release of toxic HBr during decomposition.
  • First aid: For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .

Q. How can this oxime serve as a precursor for heterocyclic compounds?

Methodological Answer:

  • Oxazole synthesis: React with acetic anhydride under acidic conditions to form 5-membered rings via Beckmann rearrangement.
  • Isoxazoles: Cyclize with hydroxylamine under microwave irradiation (120°C, 30 min) .
  • Metal-organic frameworks (MOFs): Use as a linker in coordination polymers for catalytic applications .

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